2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile
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Overview
Description
The compound “2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered rings that contain three nitrogen atoms and two double bonds . They are planar and aromatic .
Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Scientific Research Applications
Antimicrobial Activities
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile derivatives have been synthesized and evaluated for their antimicrobial properties. Research by Al‐Azmi and Mahmoud (2020) demonstrated the successful synthesis of novel triazole derivatives, which were tested and found effective as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural characterization of triazole-containing compounds. For instance, Conradie et al. (2018) presented the synthesis and X-ray structures of five 2-pyridyl-(1,2,3)-triazole-copper compounds, revealing Jahn–Teller distortion in these compounds (Conradie et al., 2018).
Anticonvulsant Activity
Triazole derivatives have also been evaluated for their anticonvulsant properties. Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and assessed their anticonvulsant activity, showing excellent results in some compounds (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1) Inhibition
Ahmed et al. (2017) identified 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme, indicating a new avenue for therapeutic applications (Ahmed et al., 2017).
Microwave-Assisted Synthesis
Research by Shaaban (2008) explored the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the potential for efficient synthesis of triazole derivatives (Shaaban, 2008).
Photolysis Studies
Tsuge, Oe, and Tashiro (1977) investigated the photolysis of 1,3,4-oxadiazoles in alcohols, contributing to understanding the photochemical behavior of related triazole compounds (Tsuge, Oe, & Tashiro, 1977).
Tankyrase 1/2 Inhibition
Voronkov et al. (2013) conducted a focused structure-activity relationship study on tankyrase inhibitors, leading to the development of a potent and specific tankyrase 1/2 inhibitor based on a 1,2,4-triazole core (Voronkov et al., 2013).
Anticancer Activity
Kaczor et al. (2013) synthesized and analyzed 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, characterizing its anticancer activity through molecular docking studies (Kaczor et al., 2013).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, some triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase . Without specific information on the intended use of “2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile”, it’s hard to predict its mechanism of action.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)8-1-2-9(7(3-8)4-14)17-6-15-5-16-17/h1-3,5-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMWTCBTXFGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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